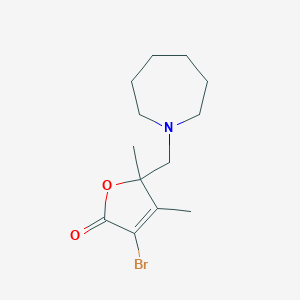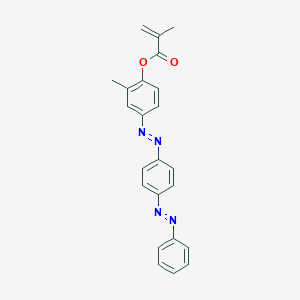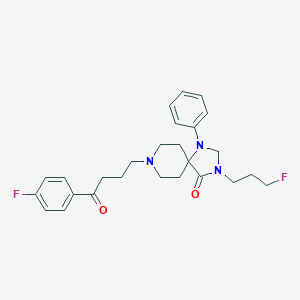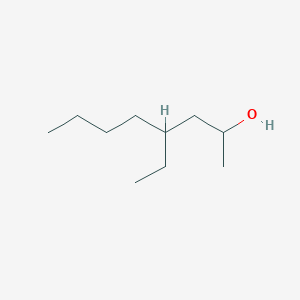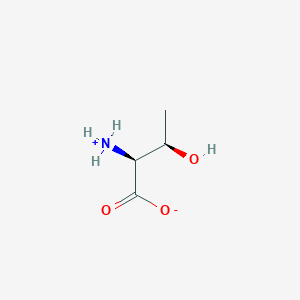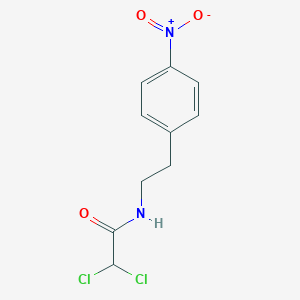
1-(4-Nitrophenyl)-2-dichloroacetamidoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-dichloroacetamidoethane, also known as NDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane involves the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This inhibition leads to the disruption of bacterial and fungal cell membranes, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases and conditions. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi. Additionally, it has been shown to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. Additionally, further research could be done to investigate the potential use of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in the treatment of cancer and neurodegenerative diseases. Finally, efforts could be made to improve the solubility of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in water, making it more versatile in lab experiments.
In conclusion, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas could lead to the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
1-(4-Nitrophenyl)-2-dichloroacetamidoethane can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with thionyl chloride and ethylenediamine. This process results in the formation of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
Propriétés
Numéro CAS |
102904-25-6 |
|---|---|
Nom du produit |
1-(4-Nitrophenyl)-2-dichloroacetamidoethane |
Formule moléculaire |
C10H10Cl2N2O3 |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
Clé InChI |
DUDPYHGWFFLHRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Autres numéros CAS |
102904-25-6 |
Synonymes |
1-(4-nitrophenyl)-2-dichloroacetamidoethane N-(2-(4-nitrophenethyl))dichloroacetamide NO2DCA PNO2DCAE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



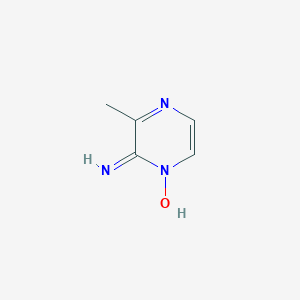
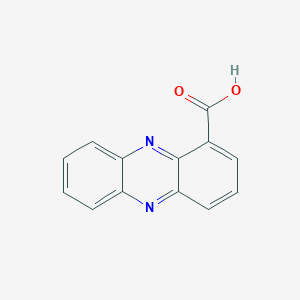
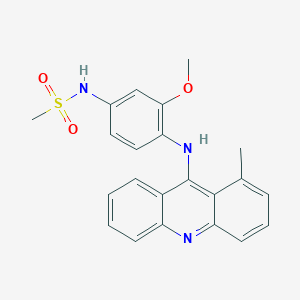
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
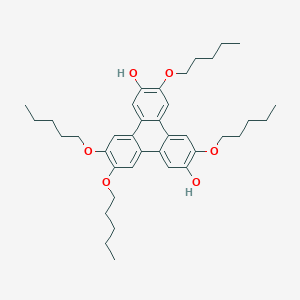
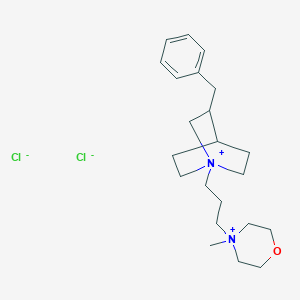
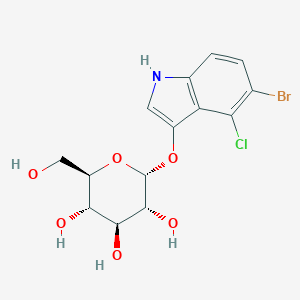
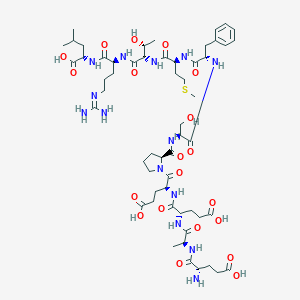
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
